molecular formula C18H15FO3S B2654234 3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one CAS No. 305372-86-5

3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one

Cat. No. B2654234
CAS RN: 305372-86-5
M. Wt: 330.37
InChI Key: JKKCXQHPWSXJDL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. This compound is commonly referred to as 4F-EPH, and it has been used in scientific research to study its effects on the human body.

Scientific Research Applications

Photophysical Properties

Research has highlighted the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to "3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one". The study by Kumari et al. (2017) focused on the absorption and fluorescence characteristics of various furan and phenyl-containing compounds, revealing how solvent polarity induces shifts in their photophysical behavior due to intramolecular charge transfer interactions. This highlights the potential use of such compounds in understanding solvent effects on molecular properties (Kumari et al., 2017).

Synthesis and Chemical Reactivity

The synthesis of geminally activated nitro dienes, including furan-containing compounds, was explored by Baichurin et al. (2019). This work demonstrates the condensation of furan-propenals with nitro-substituted CH acids, resulting in a series of compounds with potential applications in materials science and pharmaceuticals. The structural confirmation through NMR and IR spectroscopy underscores the versatility of furan derivatives in chemical synthesis (Baichurin et al., 2019).

Molecular Logic Systems

A novel fluorophore synthesized by Zhang et al. (2008) exhibits pH-controlled molecular switching and solvent polarity sensing capabilities. This work demonstrates the potential of furan and thiophene derivatives in constructing multiple-mode molecular logic systems, highlighting their application in sensor technology and information processing (Zhang et al., 2008).

Antimicrobial Activity

Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including furan derivatives. These compounds were evaluated for their antimicrobial activity, showcasing the biological applications of furan-containing molecules in developing new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

3-(4-fluorophenyl)-1-(furan-2-yl)-3-(furan-2-ylmethylsulfanyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3S/c19-14-7-5-13(6-8-14)18(23-12-15-3-1-9-21-15)11-16(20)17-4-2-10-22-17/h1-10,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCXQHPWSXJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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